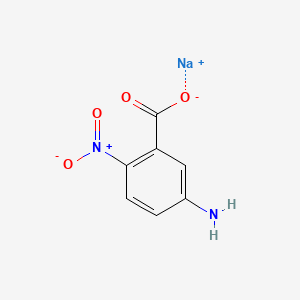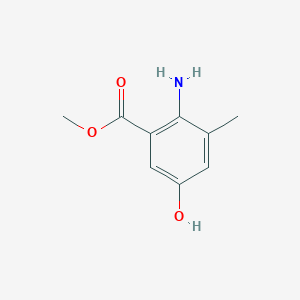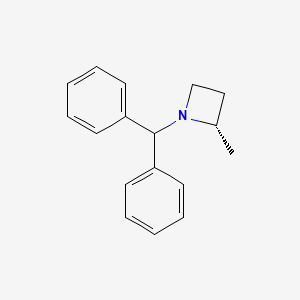
(2S)-1-(diphenylmethyl)-2-methylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(diphenylmethyl)-2-methylazetidine is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a diphenylmethyl group and a methyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethanol and 2-methylazetidine.
Formation of Intermediate: The diphenylmethanol is first converted into a suitable intermediate, such as diphenylmethyl chloride, through a chlorination reaction.
Nucleophilic Substitution: The intermediate is then subjected to a nucleophilic substitution reaction with 2-methylazetidine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(diphenylmethyl)-2-methylazetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(diphenylmethyl)-2-methylazetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Azetidine: The parent compound of the azetidine class, without the diphenylmethyl and methyl substitutions.
Uniqueness
(2S)-1-(diphenylmethyl)-2-methylazetidine is unique due to its specific structural features, including the presence of both a diphenylmethyl group and a methyl group on the azetidine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
(2S)-1-benzhydryl-2-methylazetidine |
InChI |
InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-/m0/s1 |
Clave InChI |
BKTLZMDEVMKAPE-AWEZNQCLSA-N |
SMILES isomérico |
C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


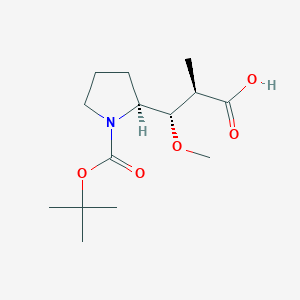
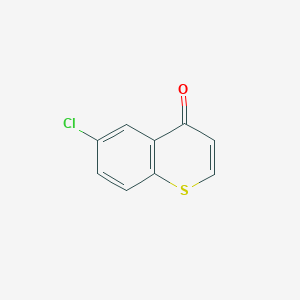
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
![tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)
![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)
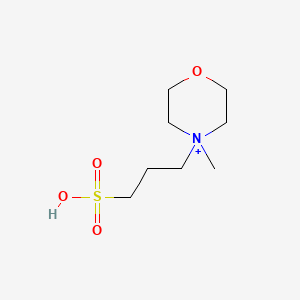
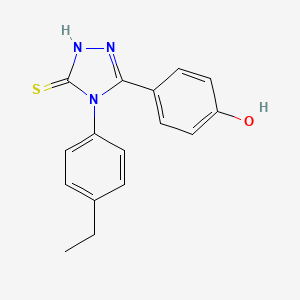
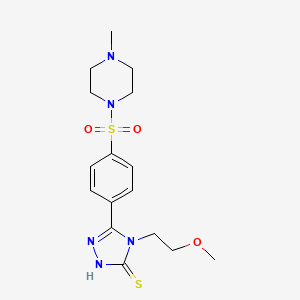
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)


